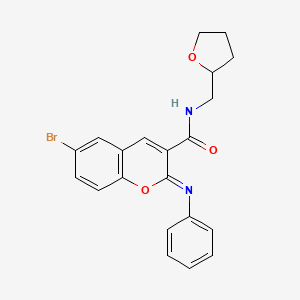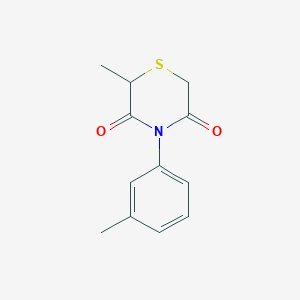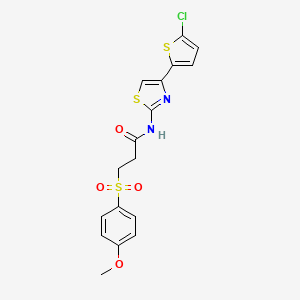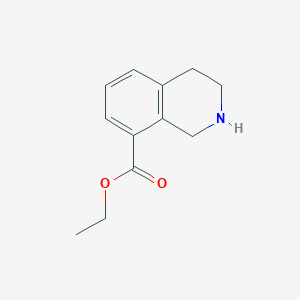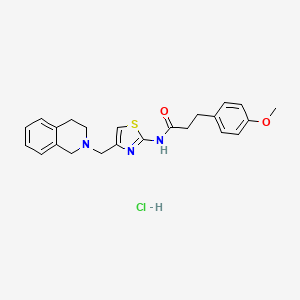
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .
Anticancer Activity
The 1,2,3-triazole motif has demonstrated diverse biological activities, including anticancer effects. Triazoles are considered beneficial for synthesizing biologically active compounds. Further exploration of the anticancer potential of this compound class is warranted .
β-Azolyl Ketones and Bioactivity
β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones , have been described as efficient components in fungicide, bactericide, and herbicide formulations. These compounds exhibit potential bioactivity due to their structural characteristics, which facilitate binding with target molecules .
Aza-Michael Reaction
The aza-Michael reaction is a valuable synthetic tool for accessing β-aminocarbonyl derivatives, which serve as precursors for bioactive compounds. This transformation can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes, making it an atom-efficient protocol .
Second Harmonic Generation (SHG) Efficiency
Chalcone derivatives with specific electron donor groups substituted at meta and ortho positions of the phenylene ring have shown increased second harmonic generation (SHG) efficiency. This property is relevant for applications in nonlinear optics .
Mass Spectrometry
Low-resolution mass spectra of this compound have been recorded using electrospray ionization and atmospheric pressure chemical ionization. These techniques provide valuable information about its molecular structure and fragmentation patterns .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinoline derivatives, have been reported to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the stereochemistry of similar derivatives is clearly related to cell viability . This suggests that the compound may interact with its targets in a stereochemistry-dependent manner, leading to changes in cell viability.
Biochemical Pathways
Similar compounds have been reported to exert their effects through various biochemical pathways, including those involved in anti-hiv, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .
Result of Action
Similar compounds have been reported to have significant effects on cell viability , suggesting that this compound may also have notable effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-28-21-9-6-17(7-10-21)8-11-22(27)25-23-24-20(16-29-23)15-26-13-12-18-4-2-3-5-19(18)14-26;/h2-7,9-10,16H,8,11-15H2,1H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZZBINCKZEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3-(4-methoxyphenyl)propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2777933.png)
![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)
![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)

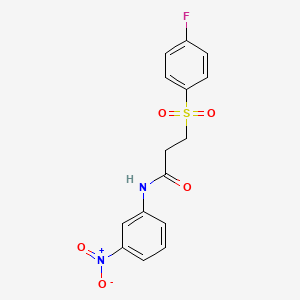
![5-(2-oxo-2-(p-tolyl)ethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2777945.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2777947.png)
